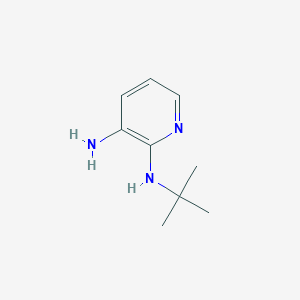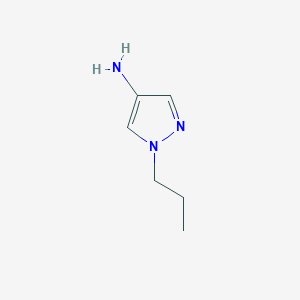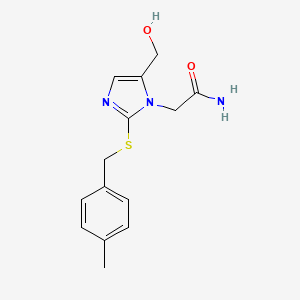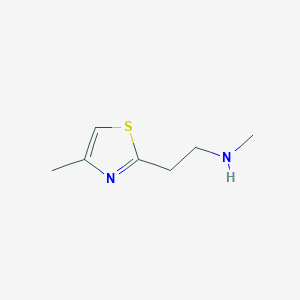![molecular formula C17H17NO4S B2689340 Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034302-08-2](/img/structure/B2689340.png)
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone” is a solid compound . It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .
Molecular Structure Analysis
The molecular structure of this compound involves a naphthalene ring and a 1,2-methylenedioxybenxene ring . These two rings are not coplanar, indicating a certain degree of molecular complexity .Physical And Chemical Properties Analysis
This compound is a solid and its color ranges from colorless to light yellow . The empirical formula is not explicitly mentioned for this specific compound in the search results.Mecanismo De Acción
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone works by inhibiting the activity of JAK1, a protein kinase that is involved in the inflammatory response. JAK1 is part of a signaling pathway that leads to the activation of transcription factors, which in turn lead to the production of pro-inflammatory cytokines. By inhibiting JAK1, this compound reduces the production of pro-inflammatory cytokines, which leads to a reduction in inflammation in the gastrointestinal tract.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation in the gastrointestinal tract, as well as improve the overall health of the gut microbiome. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger protein inhibitors. This compound is also highly specific for JAK1, which reduces the likelihood of off-target effects. One limitation of using this compound in lab experiments is that it is still in the preclinical stage of development, which means that further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are a number of future directions for research on Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone. One area of research is the development of new formulations of this compound that can be delivered orally. Another area of research is the study of this compound in combination with other drugs for the treatment of IBD. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone was synthesized by a team of scientists at Theravance Biopharma using a novel approach. The synthesis method involves a series of chemical reactions that result in the formation of this compound. The starting material for the synthesis is 2,3-dihydrobenzo[d][1,3]dioxole-5-carboxylic acid, which is reacted with 4-(thiophen-3-yloxy)piperidine to form the intermediate product. This intermediate is then reacted with methyl chloroformate to yield the final product, this compound.
Aplicaciones Científicas De Investigación
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic effects in treating IBD. Preclinical studies have shown that this compound is effective in reducing inflammation in the gastrointestinal tract. This compound works by inhibiting the Janus kinase (JAK) pathway, which is involved in the inflammatory response. Inhibition of the JAK pathway leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of IBD.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(12-1-2-15-16(9-12)21-11-20-15)18-6-3-13(4-7-18)22-14-5-8-23-10-14/h1-2,5,8-10,13H,3-4,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWJVITLWRVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2689264.png)
![(2E)-2-cyano-3-[4-(methylethyl)phenyl]-N-(4-morpholin-4-ylphenyl)prop-2-enamid e](/img/structure/B2689265.png)

![1-Ethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea](/img/structure/B2689267.png)
![1-[(E)-3-(benzenesulfonyl)-4-phenylbut-1-enyl]benzotriazole](/img/structure/B2689271.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2689274.png)

![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)

